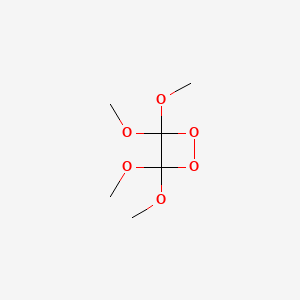

3,3,4,4-Tetramethoxy-1,2-dioxetane

CAS No.: 28793-21-7

Cat. No.: VC19662958

Molecular Formula: C6H12O6

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28793-21-7 |

|---|---|

| Molecular Formula | C6H12O6 |

| Molecular Weight | 180.16 g/mol |

| IUPAC Name | 3,3,4,4-tetramethoxydioxetane |

| Standard InChI | InChI=1S/C6H12O6/c1-7-5(8-2)6(9-3,10-4)12-11-5/h1-4H3 |

| Standard InChI Key | PTEKZHCNANAZOD-UHFFFAOYSA-N |

| Canonical SMILES | COC1(C(OO1)(OC)OC)OC |

Introduction

Synthesis and Structural Features

Molecular Geometry

The dioxetane ring adopts a puckered conformation to alleviate steric strain from the four methoxy groups. Theoretical studies indicate that alkoxy substituents increase the O-O bond length slightly compared to alkyl groups, with a calculated O-O stretching frequency of 752 cm⁻¹ . This contrasts with alkyl-substituted dioxetanes (e.g., tetramethyl-1,2-dioxetane: ~670 cm⁻¹), underscoring the electron-donating resonance effects of methoxy groups .

Table 1: Comparative O-O Stretching Frequencies of Selected 1,2-Dioxetanes

| Compound | O-O Stretching Frequency (cm⁻¹) | Reference |

|---|---|---|

| 3,3,4,4-Tetramethoxy-1,2-dioxetane | 752 | |

| 3,3,4,4-Tetramethyl-1,2-dioxetane | 670 | |

| Unsubstituted 1,2-dioxetane | 890–900 |

Stability and Thermal Decomposition

Enhanced Stability

The methoxy groups stabilize the peroxidic ring through resonance donation, reducing ring strain and delaying thermal decomposition . This stabilization is evidenced by its higher thermal stability compared to alkyl analogs, with decomposition temperatures exceeding 200°C under inert conditions .

Decomposition Mechanism

Thermolysis proceeds via a concerted biradical pathway:

-

O-O Bond Cleavage: Generates a biradical intermediate.

-

C-C Bond Rupture: Yields two methoxy-substituted carbonyl fragments .

-

Chemiexcitation: Formation of electronically excited states, leading to light emission (chemiluminescence) .

Table 2: Activation Parameters for Selected 1,2-Dioxetanes

| Compound | Activation Energy (Eₐ, kcal/mol) | ΔS‡ (e.u.) | Reference |

|---|---|---|---|

| 3,3,4,4-Tetramethoxy-1,2-dioxetane | 28–30* | -2 to +2 | |

| 3,3,4,4-Tetramethyl-1,2-dioxetane | 22.7–25.8 | -5 to +2 |

*Estimated based on analogous alkoxy-substituted systems .

Functional Properties and Applications

Chemiluminescence

The compound exhibits blue-light emission (~425 nm) upon decomposition, characteristic of excited-state carbonyl products . The quantum yield is modulated by the electron-donating methoxy groups, which enhance intersystem crossing efficiency compared to alkyl derivatives .

Analytical and Biomedical Applications

-

Thermochemiluminescence (TCL) Probes: Integration into immunoassays for detecting biomarkers via light emission upon thermal activation .

-

Singlet Oxygen Generation: Potential use in photodynamic therapy due to the formation of reactive oxygen species (ROS) .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume